molecular formula C12H14N2O3 B1669975 Deboxamet CAS No. 34024-41-4

Deboxamet

Cat. No.: B1669975
CAS No.: 34024-41-4
M. Wt: 234.25 g/mol
InChI Key: VXMGLMHPFWGAJO-UHFFFAOYSA-N
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Description

DEBOXAMET is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

DEBOXAMET can be synthesized through several routes:

Chemical Reactions Analysis

DEBOXAMET undergoes various chemical reactions, including:

Scientific Research Applications

DEBOXAMET has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of DEBOXAMET is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed effects. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

DEBOXAMET can be compared with other similar compounds, such as:

Properties

CAS No.

34024-41-4

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

N-hydroxy-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C12H14N2O3/c1-7-9(6-12(15)14-16)10-5-8(17-2)3-4-11(10)13-7/h3-5,13,16H,6H2,1-2H3,(H,14,15)

InChI Key

VXMGLMHPFWGAJO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)NO

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)NO

Appearance

Solid powder

Key on ui other cas no.

34024-41-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-methoxy-2-methyl-3-indolylacetohydroxamic acid
5-methoxy-2-methylindole-3-acetohydroxamic acid
deboxamet

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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